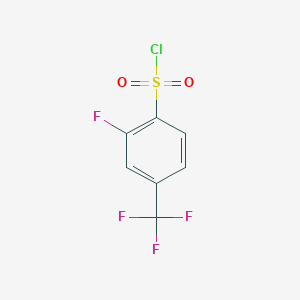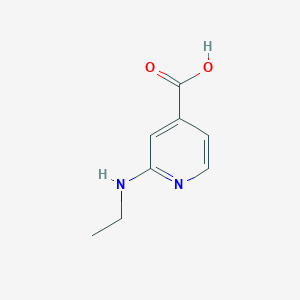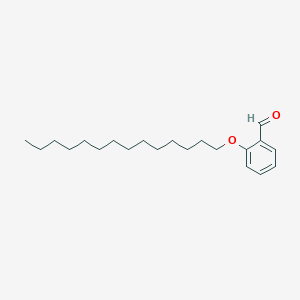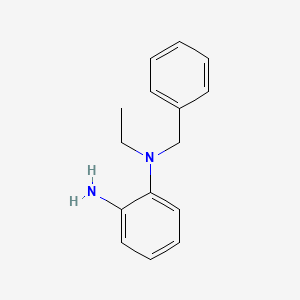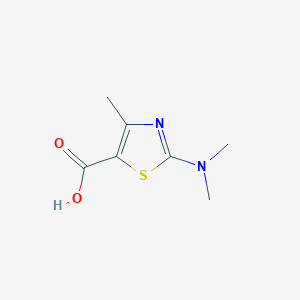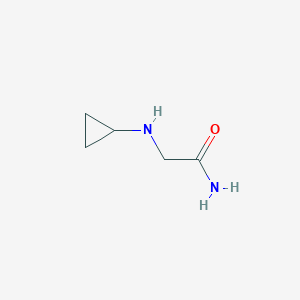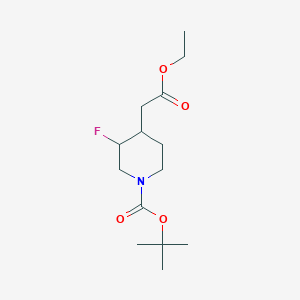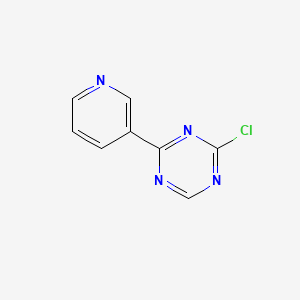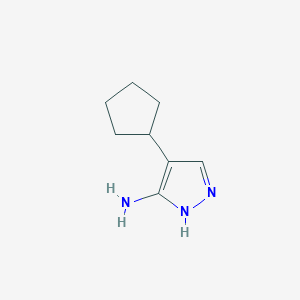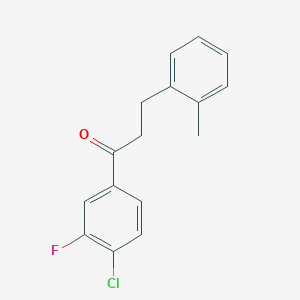
4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds is well-documented in the papers. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is described, which involves a nucleophilic labelling method starting from [18F]fluoride and subsequent deprotection . Another paper details the synthesis of a complex molecule that includes a 5-fluoro-2-hydroxyphenyl moiety, starting from a demethylation reaction followed by a Schiff reaction . These methods highlight the importance of fluorination in the synthesis of compounds for pharmaceutical applications, particularly in the field of radiopharmaceuticals.
Molecular Structure Analysis
The molecular structure and analysis of similar compounds are discussed in several papers. For example, the molecular structure of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is confirmed by IR and single crystal X-ray diffraction studies . The paper also provides a detailed analysis of the vibrational wavenumbers, geometrical parameters, and stability of the molecule using various computational methods. This type of analysis is crucial for understanding the electronic properties and potential reactivity of the compound.
Chemical Reactions Analysis
The reactivity of related compounds is explored in the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide, which is used as a Diels-Alder diene in reactions with various dienophiles . This demonstrates the synthetic utility of chloro-fluoro compounds in constructing more complex molecular architectures. The reactions described proceed with high regioselectivity and often result in immediate aromatization when reacted with alkenes.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are inferred from their synthesis and structural analysis. For instance, the hyperpolarizability, NBO analysis, HOMO and LUMO, and MEP analysis of a chloro-fluoro chalcone derivative provide insights into its non-linear optical properties and charge distribution . Additionally, the crystal structures and Hirshfeld surface studies of chalcone derivatives reveal the presence of weak intermolecular interactions that stabilize the crystal structure . These properties are essential for the application of such compounds in material science and pharmaceutical chemistry.
Wissenschaftliche Forschungsanwendungen
Halogenated Compounds in Organic Synthesis
Research on halogenated compounds, such as those incorporating chloro and fluoro substituents, demonstrates their importance in organic synthesis. For example, the nitration of p-halophenols and p-halophenyl acetates, including chloro- and fluoro-substituted phenols, leads to the formation of halo-nitrocyclohexa-dienones. These intermediates are pivotal for synthesizing complex molecular structures due to their reactivity and isomerization properties at varying temperatures (Clewley, Cross, Fischer, & Henderson, 1989).
Polymer Science and Material Engineering
Halogenated propiophenones are also relevant in the field of polymer science and material engineering. Novel copolymers incorporating halogen-substituted propiophenones demonstrate diverse chemical properties and applications. For instance, copolymers of styrene and halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates have been synthesized and characterized for their structural and thermal properties. These materials exhibit significant potential for advanced applications due to their customized molecular structures and thermal stability (Savittieri et al., 2022).
Eigenschaften
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNMGYBTKMXFRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644029 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-64-5 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

